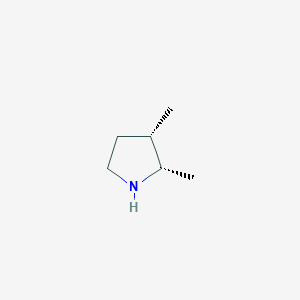

Pyrrolidine, 2,3-dimethyl-, cis-

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Chemistry and Synthesis

The pyrrolidine scaffold is a privileged structure in organic chemistry, largely due to its widespread presence in natural products, pharmaceuticals, and its utility as a synthetic building block. nih.govmdpi.com This five-membered nitrogen heterocycle is a versatile framework for the development of novel biologically active compounds. nih.govdntb.gov.ua Its significance is underscored by several key attributes:

Three-Dimensional Complexity : Unlike flat aromatic rings, the non-planar nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. nih.govresearchgate.net This feature is crucial for achieving specific and high-affinity interactions with biological targets like proteins and enzymes. dntb.gov.uaresearchgate.net

Stereochemical Diversity : The pyrrolidine ring can possess multiple stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical richness is a valuable tool for medicinal chemists in fine-tuning the pharmacological profiles of drug candidates. dntb.gov.uaresearchgate.net

Prevalence in Bioactive Molecules : The pyrrolidine nucleus is a common motif in a vast array of natural products, including many alkaloids, and is found in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.govmdpi.com Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. frontiersin.org

Utility in Asymmetric Synthesis : Chiral pyrrolidine derivatives are extensively used as organocatalysts and as chiral auxiliaries to control the stereochemical outcome of chemical reactions. nih.gov This has made them indispensable tools in the synthesis of complex chiral molecules. rsc.org

The following table provides examples of research findings that highlight the diverse applications of the pyrrolidine scaffold.

| Research Area | Finding | Reference |

| Medicinal Chemistry | Pyrrolidine derivatives have been developed as potent inhibitors of various enzymes and receptors, leading to potential treatments for cancer, infectious diseases, and neurological disorders. | frontiersin.orgontosight.ai |

| Organocatalysis | Chiral cis-2,5-disubstituted pyrrolidines have been successfully used as organocatalysts in enantioselective Michael additions, achieving high yields and excellent enantioselectivity. | rsc.org |

| Natural Product Synthesis | The pyrrolidine ring is a key structural component of numerous natural alkaloids, such as alexine, and synthetic strategies often focus on the stereoselective construction of this core. | nih.gov |

| Materials Science | Compounds containing a group 13 metal and a nitrogen atom from a pyrrolidine ring have been investigated as potential single-source precursors for the production of aluminum/gallium nitrides. | ru.nl |

Importance of Stereochemistry in Pyrrolidine Derivatives: The cis-Diastereomer

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the study of pyrrolidine derivatives. The spatial orientation of substituents on the pyrrolidine ring can dramatically influence the molecule's biological activity, as proteins and enzymes are chiral environments that interact differently with different stereoisomers. dntb.gov.uaresearchgate.net

Diastereomers are stereoisomers that are not mirror images of each other. youtube.com In the case of 2,3-disubstituted pyrrolidines, two diastereomers are possible: cis, where the substituents are on the same side of the ring, and trans, where they are on opposite sides. The cis-diastereomer of a substituted pyrrolidine, such as "Pyrrolidine, 2,3-dimethyl-, cis-", has a distinct shape and conformational profile compared to its trans counterpart. This specific geometry can be critical for its function.

The synthesis of specific diastereomers, such as cis-2,3-disubstituted pyrrolidines, is a key objective in many synthetic campaigns. researchgate.net For instance, the relative stereochemistry of substituents can be controlled through various synthetic methods, including cycloaddition reactions, to produce the desired diastereomer with high selectivity. nih.govacs.org The ability to selectively synthesize the cis-isomer is crucial for accessing molecules with specific biological activities or catalytic properties. rsc.orgacs.org For example, the antipsychotic drug emonapride features a cis-3-amino-2-methylpyrrolidine core, and its synthesis relies on stereocontrolled methods to establish this specific arrangement. nih.gov

Historical Context of Research on Pyrrolidine and its Substituted Analogues

Research into pyrrolidine and its derivatives has a long and rich history. Early investigations into the synthesis of cyclic amines, including pyrrolidines, were reported as far back as the 1930s. A notable publication from 1936 by Homer Adkins and Joseph H. Paden in the Journal of the American Chemical Society detailed methods for the synthesis of pyrrolidines, piperidines, and hexahydroazepines. acs.org

A landmark achievement in the field was the determination of the structure and subsequent synthesis of Protirelin (thyrotropin-releasing hormone) in 1969. mdpi.com This molecule, which contains a pyroglutamic acid residue (a derivative of pyrrolidine), was the smallest known peptide hormone at the time and its discovery earned Roger Guillemin and Andrew Schally the Nobel Prize in 1977. mdpi.com

In the latter half of the 20th century and into the 21st, research has increasingly focused on the stereoselective synthesis of substituted pyrrolidines due to their importance in medicinal chemistry and asymmetric catalysis. mdpi.comfrontiersin.org The development of new synthetic methodologies, such as the [3+2] cycloaddition reactions, has provided powerful tools for the construction of densely substituted pyrrolidine rings with high stereocontrol. nih.govacs.org The synthesis of natural products containing the pyrrolidine skeleton, like the pyrrolizidine (B1209537) alkaloid alexine, has also been a significant driver of research, with early synthetic work reported in 1988. nih.gov More recent studies continue to explore the reactions and applications of substituted pyrrolidines, including cis-2,3-dimethyl derivatives and their analogues. ru.nl

Structure

3D Structure

Propriétés

Numéro CAS |

73604-48-5 |

|---|---|

Formule moléculaire |

C6H13N |

Poids moléculaire |

99.17 g/mol |

Nom IUPAC |

(2S,3S)-2,3-dimethylpyrrolidine |

InChI |

InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Clé InChI |

ZKCLHJUZGZWTNA-WDSKDSINSA-N |

SMILES isomérique |

C[C@H]1CCN[C@H]1C |

SMILES canonique |

CC1CCNC1C |

Origine du produit |

United States |

Reaction Mechanisms and Chemical Transformations of Cis 2,3 Dimethylpyrrolidine Derivatives

Mechanistic Investigations using Computational Chemistry

Computational chemistry provides powerful tools to dissect complex reaction pathways, offering insights into the energetic and structural details of transition states and intermediates that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of reaction mechanisms. For reactions involving pyrrolidine (B122466) derivatives, such as the synthesis of substituted pyrrolidines via intramolecular C–H amination, DFT calculations have been instrumental. For instance, in copper-catalyzed amination reactions to form pyrrolidines, DFT studies have helped to map out the catalytic cycle, proposing a Cu(I)/Cu(II) pathway. acs.org These studies evaluate the energetics of various steps, including oxidation, C-N bond formation, and reductive elimination, to determine the most favorable reaction pathway. acs.orgnih.gov

In the context of Wacker-type cyclizations to form pyrrolidines, DFT studies have provided a stepwise catalytic mechanism. This includes the formation of a Palladium(II)-amidate-alkene chelate, insertion of the alkene into the Pd-N bond, β-hydride elimination, and subsequent reductive elimination. acs.orgnih.gov Analysis of the transition state for the key C-N bond-forming step suggests it is best described as an intramolecular nucleophilic attack of the amidate on the coordinated alkene. acs.orgnih.gov These computational models are crucial for understanding how factors like ligand choice and reaction conditions can influence the efficiency and stereoselectivity of the formation of cis-substituted pyrrolidines. acs.orgnih.gov

While no specific Molecular Electron Density Theory (MEDT) studies on "cis-2,3-dimethylpyrrolidine" were identified, the principles of MEDT are highly relevant to understanding the reactivity of the precursors that form such structures. MEDT posits that the capacity for electron density to change along a reaction pathway, rather than molecular orbital interactions, governs chemical reactivity. This theory is particularly insightful for cycloaddition reactions that are often used to construct the pyrrolidine ring.

In these reactions, the global electron density transfer (GEDT) at the transition state indicates the degree of polar character. A significant GEDT suggests a polar mechanism, often with a lower activation barrier. The theory analyzes the changes in the topology of the electron localization function (ELF) to understand bond formation events. This approach allows for the classification of reactions and provides a robust framework for predicting the feasibility and outcome of reactions that could lead to cis-2,3-dimethylpyrrolidine derivatives.

The formation and transformation of pyrrolidine derivatives often proceed through key intermediates like iminium ions. The stability of these intermediates is crucial for the success of many organocatalytic reactions. Computational studies, primarily using DFT methods like M06-2X/6-311+G(d,p), have been employed to examine the stability of pyrrolidine-derived iminium ions. nih.govacs.orgacs.orgfigshare.com These studies calculate the energies of exchange equilibria, where a secondary amine (like a pyrrolidine derivative) is transferred between two different carbonyl compounds. nih.govacs.org The results help predict which iminium species will predominate in a reaction mixture, which is critical for controlling the course of catalytic reactions like Michael additions. nih.govacs.orgfigshare.com For instance, calculations show that extending conjugation in an iminium ion provides a relative stabilization of approximately 3.5 kcal/mol for each additional double bond. nih.govacs.org

In palladium-catalyzed reactions, the nature of the transition state dictates the stereochemical outcome. For Wacker-type cyclizations, mechanistic studies have identified both cis- and trans-amidopalladation pathways. nih.gov The presence of a base can switch the mechanism, favoring the cis-amidopalladation pathway by lowering the energy barrier for proton transfer. nih.gov Understanding the geometry and energy of these transition states is key to designing highly diastereoselective syntheses of substituted pyrrolidines.

Specific Chemical Transformations

Derivatives of cis-2,3-dimethylpyrrolidine can be synthesized and modified through a variety of powerful chemical reactions, including those involving organometallic reagents and oxidative processes.

The reaction of N-heterocycles like cis-2,3-dimethylaziridine (B13772653) (a precursor or structural analog to the pyrrolidine) with organometallic reagents such as trimethylaluminum (B3029685) (Me3Al) and trimethylgallium (B75665) (Me3Ga) has been investigated. ru.nl At room temperature, these reactions typically yield stable 1:1 Lewis acid-base adducts. ru.nl For example, the reaction between cis-2,3-dimethylaziridine and Me3Al produces the adduct [Me3Al·cis-2,3-dimethylaziridine]. ru.nl Upon heating, these adducts can eliminate methane (B114726) to form dimeric amides. ru.nl Similar adduct formation occurs with pyrrolidine and 3-pyrroline. ru.nl The study of these reactions is relevant to the development of single-source precursors for materials like aluminum nitride and gallium nitride. ru.nl While direct reactions with cis-2,3-dimethylpyrrolidine itself were not detailed, these findings with analogous structures provide a model for its expected reactivity.

| N-Heterocycle | Organometallic Reagent | Product at Room Temperature | Product upon Heating |

|---|---|---|---|

| cis-2,3-Dimethylaziridine | Me3Al | [Me3Al·cis-2,3-dimethylaziridine] Adduct | Dimeric Amide [Me2Al-N(C4H8)]2 |

| cis-2,3-Dimethylaziridine | Me3Ga | [Me3Ga·cis-2,3-dimethylaziridine] Adduct | Dimeric Amide [Me2Ga-N(C4H8)]2 |

| Pyrrolidine | Me3Al | [Me3Al·Pyrrolidine] Adduct | Dimeric Amide [Me2Al-NC4H8]2 |

| Pyrrolidine | Me3Ga | [Me3Ga·Pyrrolidine] Adduct | Dimeric Amide [Me2Ga-NC4H8]2 |

Palladium-catalyzed Wacker-type aerobic oxidative cyclization is a powerful method for the stereoselective synthesis of substituted pyrrolidines. acs.orgnih.gov This transformation enables the construction of the pyrrolidine ring from acyclic precursors with high control over the relative stereochemistry of the substituents. Specifically, the synthesis of cis-2,5-disubstituted pyrrolidines has been achieved with high diastereoselectivity using this methodology. acs.orgnih.govacs.org The reaction typically involves an alkene tethered to a nitrogen nucleophile, such as a tert-butanesulfinamide, which cyclizes in the presence of a palladium(II) catalyst and an oxidant, often molecular oxygen. acs.orgacs.org The use of a chiral auxiliary like tert-butanesulfinamide allows for the synthesis of enantiopure pyrrolidines. acs.orgnih.gov The reaction conditions, such as temperature and oxygen pressure, can be optimized to improve yields and selectivity. acs.org

| Substrate Precursor (γ-aminoalkene derivative) | Catalyst System | Product | Diastereomeric Ratio (cis:trans) | Yield |

|---|---|---|---|---|

| (R,Z)-N-(1-phenylhept-4-en-1-yl)-2-methylpropane-2-sulfinamide | Pd(OAc)2, Pyridine (B92270) | (2R,5R)-2-ethyl-5-phenyl-1-((R)-tert-butylsulfinyl)pyrrolidine | >20:1 | 81% |

| (R,Z)-N-(1-(p-tolyl)hept-4-en-1-yl)-2-methylpropane-2-sulfinamide | Pd(OAc)2, Pyridine | (2R,5R)-2-ethyl-1-((R)-tert-butylsulfinyl)-5-(p-tolyl)pyrrolidine | >20:1 | 85% |

| (R,Z)-N-(1-(4-chlorophenyl)hept-4-en-1-yl)-2-methylpropane-2-sulfinamide | Pd(OAc)2, Pyridine | (2R,5R)-1-((R)-tert-butylsulfinyl)-2-((E)-but-1-en-1-yl)-5-(4-chlorophenyl)pyrrolidine | >20:1 | 71% |

| Methyl (R,Z)-5-(((R)-tert-butylsulfinyl)amino)-5-phenylpent-2-enoate | Pd(OAc)2, Pyridine | Methyl (2R,5R)-1-((R)-tert-butylsulfinyl)-5-phenylpyrrolidine-2-carboxylate | >20:1 | 65% |

These examples demonstrate the utility of Wacker-type cyclizations in generating cis-disubstituted pyrrolidine cores, which are structurally related to cis-2,3-dimethylpyrrolidine, with excellent stereocontrol.

Nucleophilic Attack and Electrophilic Amination

The chemical reactivity of cis-2,3-dimethylpyrrolidine is fundamentally influenced by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character to the molecule. This nucleophilicity is central to its role in a variety of chemical transformations, most notably in reactions involving nucleophilic attack on electrophilic centers. While direct electrophilic amination using cis-2,3-dimethylpyrrolidine derivatives is less commonly documented, the compound's capacity to act as a potent nucleophile is well-established, particularly in the context of hydroamination reactions.

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne), is a prime example of the nucleophilic character of amines like cis-2,3-dimethylpyrrolidine. researchgate.net This process, often facilitated by metal catalysts, is an atom-economical method for synthesizing more complex amines and nitrogen-containing heterocycles. researchgate.net The general mechanism involves the activation of the unsaturated bond by a metal catalyst, making it more susceptible to nucleophilic attack by the amine.

Research has shown that various metal complexes, including those of zinc, iridium, and platinum, can catalyze hydroamination reactions. researchgate.netresearchgate.netresearchgate.net In these catalytic cycles, the cis-2,3-dimethylpyrrolidine derivative coordinates to the metal center, and the subsequent steps involve the nucleophilic addition of the amine to the activated alkene or alkyne. The specific outcomes of these reactions, including regioselectivity and stereoselectivity, are often influenced by the nature of the catalyst, the substrate, and the reaction conditions.

For instance, in intramolecular hydroaminations, an aminoalkene can be cyclized to form a pyrrolidine or piperidine (B6355638) ring system. This transformation is crucial in the synthesis of various nitrogen-containing heterocyclic compounds. The nucleophilic attack of the nitrogen atom on the internal double bond is the key ring-forming step. Studies on related systems have detailed the use of organozinc catalysts for the intramolecular hydroamination of unactivated aminoalkenes, proceeding through a mechanism where the alkene is activated, followed by the nucleophilic addition of the amine. researchgate.net

The following table summarizes representative examples of metal-catalyzed hydroamination reactions where pyrrolidine derivatives, analogous in reactivity to cis-2,3-dimethylpyrrolidine, act as nucleophiles.

| Catalyst System | Substrate Type | Product Type | Mechanistic Insight |

| Organozinc Complexes | Aminoalkenes | Pyrrolidines, Piperidines | The reaction proceeds via alkene activation, followed by nucleophilic attack of the amine. researchgate.net |

| Iridium Catalysts | Allylic Acetates | Allylic Amines | The reaction can proceed via hydroamination or allylic amination pathways, showcasing the nucleophilicity of the amine. researchgate.net |

| Platinum Complexes | Olefinic Amines | Dimethylpyrrolidines | The reaction is catalytic and favors the formation of pyrrolidine rings. researchgate.net |

In addition to hydroamination, the nucleophilic character of the nitrogen in cis-2,3-dimethylpyrrolidine is fundamental to its function as a ligand in asymmetric catalysis. By donating its electron pair to a metal center, it can influence the electronic properties and steric environment of the catalyst, thereby directing the stereochemical outcome of a wide range of chemical reactions.

While the term "electrophilic amination" typically refers to the use of an amine to deliver an amino group to a nucleophile, the reverse—the reaction of the amine as a nucleophile—is the dominant mode of reactivity for cis-2,3-dimethylpyrrolidine. The lone pair on the nitrogen atom predisposes it to attack electron-deficient species, a fundamental characteristic that underpins its utility in synthetic organic chemistry.

Advanced Characterization and Conformational Analysis

Spectroscopic Analysis Techniques

Spectroscopic methods are paramount in determining the structure and conformation of molecules like cis-2,3-dimethylpyrrolidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule in solution. For cis-2,3-dimethylpyrrolidine, various NMR experiments can be employed to establish its connectivity, stereochemistry, and conformational dynamics.

The chemical shifts (δ) of the protons and carbons are influenced by their local electronic environment. For instance, the protons and carbons of the methyl groups would exhibit characteristic shifts, as would the methine protons at the C2 and C3 positions and the methylene (B1212753) protons at C4 and C5. The electronegativity of the nitrogen atom would cause a downfield shift for the adjacent C2 and C5 carbons and their attached protons.

Predicted ¹³C NMR Chemical Shifts for cis-2,3-dimethylpyrrolidine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 55-65 |

| C3 | 35-45 |

| C4 | 25-35 |

| C5 | 45-55 |

| C-CH₃ (at C2) | 15-25 |

| C-CH₃ (at C3) | 15-25 |

Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.

Predicted ¹H NMR Chemical Shifts for cis-2,3-dimethylpyrrolidine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H at C2 | 2.5-3.5 | Multiplet |

| H at C3 | 1.8-2.8 | Multiplet |

| H at C4 | 1.5-2.5 | Multiplet |

| H at C5 | 2.5-3.5 | Multiplet |

| CH₃ at C2 | 1.0-1.5 | Doublet |

| CH₃ at C3 | 1.0-1.5 | Doublet |

| NH | 1.0-3.0 | Broad Singlet |

Note: These are estimated ranges and the multiplicities are predictions. Actual spectra may show more complex splitting patterns due to coupling between protons.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is instrumental in determining the spatial proximity of protons within a molecule. For cis-2,3-dimethylpyrrolidine, a NOESY experiment would be crucial to confirm the cis relationship between the two methyl groups. Cross-peaks would be expected between the protons of the C2-methyl group and the proton on C3, as well as between the C3-methyl group protons and the proton on C2. The intensities of these NOE signals are inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints that can be used to build a 3D model of the molecule's preferred conformation in solution.

Other advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals by identifying scalar coupling networks (¹H-¹H and ¹H-¹³C).

The interconversion between the cis and trans isomers of 2,3-dimethylpyrrolidine (B109322) can be studied using variable temperature NMR spectroscopy. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the populations of the two isomers and potentially coalesce the signals at higher temperatures, which would allow for the determination of the energy barrier for isomerization. nih.govcontaminantdb.caresearchgate.netnp-mrd.orgresearchgate.net The relative integration of specific, well-resolved signals corresponding to each isomer at a given temperature can be used to calculate the equilibrium constant and the Gibbs free energy difference (ΔG°) between the cis and trans forms.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. While a crystal structure for the parent cis-2,3-dimethylpyrrolidine is not publicly available, analysis of related structures provides a template for what could be expected. np-mrd.orgnih.gov An X-ray crystallographic study would confirm the cis relative stereochemistry of the methyl groups and provide precise bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the pyrrolidine (B122466) ring in the solid state, which is often an "envelope" or "twisted" conformation, and how the methyl substituents orient themselves to minimize steric strain.

Computational Conformational Studies

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), can be used to model the conformational landscape of cis-2,3-dimethylpyrrolidine. These calculations can determine the relative energies of different ring puckering conformations (e.g., envelope and twist forms) and the rotational barriers of the methyl groups.

Computational studies on similar pyrrolidine systems have shown that the conformational preferences are a delicate balance between minimizing torsional strain within the ring and avoiding steric clashes between substituents. sapub.org For cis-2,3-dimethylpyrrolidine, computational models would likely predict a puckered conformation where the two methyl groups adopt pseudo-equatorial positions to alleviate steric hindrance. The results of these calculations can be used to predict NMR parameters, which can then be compared with experimental data if it becomes available.

Theoretical Treatment of Pyrrolidine Ring Puckering (e.g., Cγ-exo and -endo conformers)

The five-membered pyrrolidine ring is not flat and adopts puckered conformations to alleviate torsional strain. The most common puckering modes are the "envelope" (or "exo" and "endo") and "twist" conformations. In the context of substituted pyrrolidines, particularly those derived from proline, the nomenclature often focuses on the displacement of the Cγ carbon (the carbon atom at position 4) relative to a reference plane. researchgate.netnih.gov

The two primary envelope conformations are termed Cγ-exo and Cγ-endo . These are also commonly referred to as "UP" and "DOWN" puckers, respectively. nih.gov In the Cγ-endo pucker, the Cγ atom is displaced on the same side of the ring as the substituent at the nitrogen atom (or a reference substituent). Conversely, in the Cγ-exo pucker, the Cγ atom is displaced on the opposite side. The interconversion between these two puckered forms is typically rapid, with a relatively low energy barrier. nih.gov

Theoretical analysis, often employing quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations, is crucial for understanding the intricacies of pyrrolidine ring puckering. figshare.comresearchgate.net These computational approaches allow for the calculation of the potential energy surface of the ring, identifying the stable conformers (energy minima) and the transition states for their interconversion. The Cremer-Pople puckering coordinates provide a quantitative description of the ring's conformation, defining the degree and type of puckering. nih.gov

For cis-2,3-dimethylpyrrolidine, the presence of two adjacent methyl groups significantly influences the preferred pucker. The cis relationship forces both methyl groups to be on the same face of the ring. This arrangement leads to distinct steric and stereoelectronic interactions that will favor certain puckered conformations over others. Theoretical models must account for these interactions to accurately predict the dominant conformers.

Energy Profiles and Stability of Conformers

The relative stability of the Cγ-exo and Cγ-endo conformers is determined by their respective energies, which can be calculated using computational methods. The energy profile of the ring puckering process reveals the energy barriers between different conformations. For a generic proline residue, the energy barrier for the down-to-up pucker interconversion is in the range of 2.5 to 3.2 kcal/mol. nih.gov

In the case of cis-2,3-dimethylpyrrolidine, the relative energies of the conformers will be dictated by the steric strain introduced by the two methyl groups. The most stable conformer will be the one that minimizes unfavorable steric interactions, such as gauche and 1,3-diaxial-like interactions.

A hypothetical conformational analysis would involve considering the two principal envelope conformers:

Cγ-endo Pucker: In this conformation, the Cγ is puckered towards the lone pair of the nitrogen. The spatial arrangement of the cis-methyl groups at C2 and C3 would need to be evaluated for potential steric clashes with each other and with the hydrogen atoms on the ring.

To illustrate the expected relative energies, a data table based on hypothetical computational results is presented below. The exact energy differences would require specific quantum chemical calculations that are not publicly available in the literature for this specific compound.

| Conformer of cis-2,3-dimethylpyrrolidine | Puckering Type | Hypothetical Relative Energy (kcal/mol) | Key Steric Interactions |

| Conformer A | Cγ-endo | 0.0 (Global Minimum) | Minimized gauche interaction between methyl groups |

| Conformer B | Cγ-exo | 1.5 | Increased steric clash between one methyl group and the C5 methylene hydrogens |

| Conformer C | Twist | 2.8 | Eclipsing interactions involving methyl groups |

Note: The energy values in this table are illustrative and intended to demonstrate the concept of relative conformer stability. Actual values would require dedicated computational studies.

Influence of Substituents on Ring Conformation and Stereoelectronic Effects

Substituents on the pyrrolidine ring play a paramount role in dictating the preferred pucker through a combination of steric and stereoelectronic effects. researchgate.net The cis-2,3-dimethyl substitution pattern introduces specific constraints that govern the conformational equilibrium.

Stereoelectronic Effects: Beyond simple steric bulk, stereoelectronic effects can also influence conformational preference. These effects involve the interaction of bonding and non-bonding orbitals. For instance, the gauche effect, which can stabilize a gauche conformation over an anti conformation, is a well-known stereoelectronic phenomenon. In substituted pyrrolidines, interactions between the nitrogen lone pair and anti-bonding orbitals of adjacent C-C or C-H bonds can influence the ring's pucker.

Applications in Advanced Chemical Research

Catalysis and Chiral Control

The pyrrolidine (B122466) ring is a privileged structure in catalysis, and the introduction of substituents at the 2 and 3 positions, as seen in cis-2,3-dimethylpyrrolidine, allows for fine-tuning of the steric and electronic environment around the catalytic center.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthesis. Pyrrolidine-based catalysts are particularly prominent in this field, often activating substrates through the formation of enamine or iminium ion intermediates.

While pyrrolidine and its derivatives, such as proline and diarylprolinol ethers, are extensively used in asymmetric aldol (B89426) and Michael reactions, specific data on the performance of catalysts derived directly from cis-2,3-dimethylpyrrolidine is not widely reported in the available literature. Generally, these reactions rely on the formation of a chiral enamine from a ketone or aldehyde and the secondary amine of the pyrrolidine catalyst. This enamine then reacts with an electrophile, with the stereochemistry of the product being directed by the chiral catalyst.

For instance, the general mechanism of a pyrrolidine-catalyzed asymmetric Michael addition involves the reaction of a carbonyl compound with an α,β-unsaturated compound. The catalyst controls the facial selectivity of the enamine's attack on the Michael acceptor, leading to the formation of a chiral product with high enantiomeric excess (ee). rsc.orgresearchgate.netnih.govnih.gov

Similarly, in the asymmetric aldol reaction , a chiral enamine formed from a ketone and a pyrrolidine catalyst reacts with an aldehyde. The catalyst's structure dictates the stereochemical outcome of the newly formed β-hydroxy carbonyl compound. lodz.plnih.gov Although various pyrrolidine-based catalysts have been developed for these transformations, achieving high yields and stereoselectivities often depends on the specific substitution pattern on the pyrrolidine ring. nih.gov

| Reaction Type | Catalyst Type | Reactants | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Michael Addition | Prolinol-derived catalyst | Ketone + Nitroalkene | High | Up to 99% |

| Michael Addition | Diamine-based catalyst | Aldehyde + Nitroolefin | Good | High (up to 96%) |

To enhance the practicality and sustainability of organocatalysis, catalysts are often immobilized on solid supports, such as polymers. This heterogenization facilitates catalyst recovery and reuse, which is economically and environmentally beneficial. cmu.eduslideshare.net The process typically involves anchoring the chiral pyrrolidine unit to a polymer backbone. sciencemadness.org While the concept is well-established for various catalysts, including those based on proline and other amines, specific examples detailing the synthesis and application of polymer-supported catalysts derived from cis-2,3-dimethylpyrrolidine are not prominent in the reviewed literature. The performance of such supported catalysts can be influenced by the nature of the polymer, the linker used for attachment, and the reaction conditions. researchgate.net

Ligands for Transition Metal Catalysis

The nitrogen atom of the pyrrolidine ring can coordinate to transition metals, making pyrrolidine derivatives valuable as chiral ligands in asymmetric metal-catalyzed reactions. The stereogenic centers of the ligand create a chiral environment around the metal, which can induce high enantioselectivity in the products. However, the literature surveyed does not provide specific instances of cis-2,3-dimethylpyrrolidine being employed as a ligand in transition metal catalysis.

Chiral Building Blocks and Synthons in Complex Molecule Synthesis

Beyond catalysis, chiral pyrrolidines are valuable starting materials, or synthons, for the synthesis of more complex, often biologically active, nitrogen-containing molecules. The inherent stereochemistry of the pyrrolidine is transferred to the final product, avoiding the need for a late-stage chiral resolution or asymmetric synthesis.

The synthesis of complex heterocyclic systems often utilizes the pyrrolidine framework as a key starting component.

Spirooxindoles: A particularly important class of molecules are spirooxindoles, which possess a spiro-fused ring system at the 3-position of an oxindole (B195798) core. Many synthetic strategies towards these compounds involve a [3+2] cycloaddition reaction. This reaction typically uses an azomethine ylide as the 1,3-dipole. These ylides can be generated in situ from the condensation of a secondary amino acid, such as proline or sarcosine, with an isatin (B1672199) derivative. nih.govnih.govrsc.org The resulting ylide then reacts with a dipolarophile to construct the pyrrolidine ring of the spirooxindole system. While this is a common and powerful method, there are no specific reports in the searched literature of cis-2,3-dimethylpyrrolidine being used as the secondary amine precursor in this context.

Pyrrolizidines and Azatriquinanes: Pyrrolizidines are bicyclic alkaloids containing a fused five-membered ring system sharing a nitrogen atom. Azatriquinanes are tricyclic systems with a central nitrogen atom. The synthesis of these complex scaffolds often relies on strategic cyclization reactions. rsc.org While substituted pyrrolidines are logical precursors for such structures, specific synthetic routes starting from cis-2,3-dimethylpyrrolidine to prepare pyrrolizidines or azatriquinanes are not detailed in the available research.

Theoretical Studies on Structure-Activity Relationships in a Chemical Context

Theoretical and computational chemistry provide powerful tools to understand and predict the behavior of molecules. For pyrrolidine derivatives, these studies often explore their conformational preferences, reactivity, and interactions, which are crucial for understanding their role in various chemical contexts. Such studies can establish structure-activity relationships (SAR), linking the three-dimensional structure of a molecule to its chemical reactivity or properties.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to investigate reaction mechanisms and predict the stability and electronic properties of substituted pyrrolidines. beilstein-journals.orgnih.gov For instance, theoretical studies have been conducted on the nucleophilic aromatic substitution reactions involving pyrrolidine and thiophene (B33073) derivatives, establishing correlations between the Gibbs free energy barrier and various electrophilicity indices. nih.gov Other research has focused on the synthesis and tautomerism of more complex substituted pyrrolidines, using computational results to elucidate reaction mechanisms and predict the kinetic and thermodynamic selectivity of product formation. beilstein-journals.orgbeilstein-journals.orgkuleuven.benih.gov These studies highlight the importance of theoretical calculations in understanding the chemical behavior of pyrrolidine-containing compounds.

However, specific theoretical studies focusing solely on the structure-activity relationships of Pyrrolidine, 2,3-dimethyl-, cis- in a non-biological, chemical context are not widely reported. While the principles and methods are well-established for this class of compounds, dedicated computational research on this specific isomer's chemical reactivity patterns and structure-property correlations remains a niche area. Future theoretical investigations could provide valuable insights into its potential applications by systematically exploring its conformational landscape and reactivity in various chemical environments.

Q & A

Q. How can the conformation of cis-2,3-dimethylpyrrolidine be experimentally determined in solution?

Q. What computational approaches predict the structure-activity relationships (SAR) of pyrrolidine derivatives like cis-2,3-dimethylpyrrolidine?

Methodological Answer: Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Holographic Quantitative Structure-Activity Relationships (HQSAR) are widely used. These methods map electrostatic, hydrophobic, and steric fields around the pyrrolidine scaffold to identify pharmacophoric features. For instance, electron-donating groups at the 3rd position and electron-withdrawing groups at the 4th/5th positions enhance DPP-4 inhibitory activity . Molecular docking further validates binding modes, such as interactions with residues in the 2G5P receptor active site .

Q. How can researchers assess the antimicrobial activity of cis-2,3-dimethylpyrrolidine derivatives?

Methodological Answer: Minimum Inhibitory Concentration (MIC) assays are standard for evaluating antimicrobial potential. For example, pyrrolidine derivatives with MIC values <125 µg/mL against E. coli or 75 µg/mL against B. subtilis indicate efficacy . Testing should include Gram-positive (B. subtilis) and Gram-negative (Pseudomonas aeruginosa) strains under controlled pH and temperature. Data interpretation must account for compound solubility and cytotoxicity via parallel cell viability assays .

Advanced Research Questions

Q. How do solvent mixtures modulate the nucleophilicity of cis-2,3-dimethylpyrrolidine in synthesis?

Methodological Answer: Solvent polarity and hydrogen-bonding capacity directly influence nucleophilicity. In methanol/acetonitrile mixtures, DFT-resampled MD simulations show that increasing acetonitrile content reduces pyrrolidine solvation, enhancing nucleophilic reactivity . Experimental validation involves measuring reaction rates in varying solvent ratios and correlating with Kamlet-Taft parameters. For instance, a 70:30 acetonitrile:methanol ratio may optimize nucleophilic substitution yields by balancing desolvation and transition-state stabilization .

Q. What experimental design strategies optimize the synthesis of cis-2,3-dimethylpyrrolidine derivatives in flow chemistry?

Methodological Answer: Central Composite Face (CCF) designs in software like MODDE enable multivariate optimization. Key factors include residence time (e.g., 2–10 min), temperature (20–80°C), and pyrrolidine equivalents (1.0–3.0 mol) . Interaction terms (e.g., time × temperature) and quadratic effects are modeled to identify optimal conditions. For example, a residence time of 6 min at 50°C with 2.2 equivalents maximizes yield while minimizing byproducts .

Q. How can mass spectrometry resolve structural isomers of pyrrolidine alkaloids like cis-2,3-dimethylpyrrolidine?

Methodological Answer: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem MS (UPLC/Q-TOF MS) under Fast Data-Directed Acquisition (Fast-DDA) mode enables isomer differentiation. Characteristic fragmentation patterns (e.g., loss of methyl groups or ring-opening ions) are analyzed via mass spectral networking . For instance, cis vs. trans isomers exhibit distinct MS/MS spectra due to stereoelectronic effects on fragmentation pathways .

Q. How do substituent positions on the pyrrolidine ring influence conformation and reactivity?

Methodological Answer: Substituents at the 2nd and 3rd positions induce ring puckering, altering transition-state geometries. For example, bulky groups in cis-2,3-dimethylpyrrolidine favor a twisted envelope conformation, increasing steric hindrance in nucleophilic attacks . Reactivity is assessed via kinetic studies (e.g., SN2 reaction rates) and computational transition-state modeling (Gaussian or ORCA). Substituent electronic effects are quantified using Hammett σ constants or NBO analysis .

Methodological Guidance

How to formulate rigorous research questions for studying cis-2,3-dimethylpyrrolidine?

Framework: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome). Example:

- PICO: In pyrrolidine-based DPP-4 inhibitors (Population), does introducing a cis-2,3-dimethyl group (Intervention) compared to unsubstituted pyrrolidine (Comparison) improve binding affinity (Outcome)?

- FINER: Ensure access to crystallography/NMR facilities (Feasible) and relevance to type 2 diabetes drug discovery (Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.